molecular formula C10H10BrClN2O2 B6182953 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2613384-56-6

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No. B6182953
CAS RN: 2613384-56-6
M. Wt: 305.6
InChI Key:
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Description

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo[1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The molecular structure of 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can be represented by the InChI code: 1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H . The molecular weight of the compound is 305.56 .

It should be stored at room temperature . The compound’s InChI key is ZSYLKNZURSZMRS-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves the reaction of 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with hydrobromic acid followed by the addition of hydrogen chloride to form the hydrochloride salt.", "Starting Materials": [ "2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid", "hydrobromic acid", "hydrogen chloride gas" ], "Reaction": [ "Add 2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid to a reaction flask", "Add hydrobromic acid to the reaction flask and heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "Add hydrogen chloride gas to the solid and heat the mixture to form the hydrochloride salt", "Cool the mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "The final product is 6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride" ] }

CAS RN

2613384-56-6

Product Name

6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

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